3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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Overview
Description
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It is characterized by a pyridine ring fused with a pyrazine ring, with a methyl group attached at the 3-position.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition , suggesting potential targets could be various kinases.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of target kinases, thereby affecting cellular signaling pathways .
Biochemical Pathways
Kinase inhibitors generally affect pathways involved in cell growth and proliferation, so this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time
Dosage Effects in Animal Models
The effects of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known that this compound interacts with various enzymes or cofactors
Transport and Distribution
It is known that this compound interacts with various transporters or binding proteins
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyridine derivatives with hydrazine or its derivatives can lead to the formation of the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving nitrogen-containing heterocycles.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and pyridazines .
Uniqueness
What sets 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine apart is its specific structure, which combines the properties of both pyridine and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLGRFMEIDKBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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